molecular formula C19H19FN2O3S2 B2543327 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 894005-52-8

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2543327
CAS RN: 894005-52-8
M. Wt: 406.49
InChI Key: QINBNSULBDASKP-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a 4-methylthiazol moiety within its structure suggests potential for enzyme inhibition and therapeutic applications.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, where 4-methoxyphenethylamine reacts with 4-methylbenzenesulfonyl chloride . Similar synthetic strategies could be applied to the target compound, with appropriate modifications to incorporate the 4-fluorophenyl and 4-methylthiazol groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . For instance, the crystal structure of a related compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, was determined by single-crystal X-ray diffraction, revealing a delocalized benzothiazole system and strong intermolecular hydrogen bonding . These techniques would be essential for confirming the structure of the target compound.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of enzyme inhibitor complexes . For example, certain sulfonamides have been shown to competitively inhibit acetylcholinesterase, forming a stable enzyme-inhibitor complex . The fluorine atom present in the target compound could enhance its selectivity and potency as an inhibitor, as seen in other sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a bromine atom and ethoxy group in a sulfonamide compound led to the unexpected synthesis of a novel compound with a specific melting point and crystal structure . The presence of a fluorine atom in the target compound is likely to affect its physical properties and could enhance its biological activity, as fluorine is known to increase the lipophilicity and metabolic stability of pharmaceuticals .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Although not directly related to the specified compound, research on the occurrence, fate, and behavior of parabens in aquatic environments provides insight into how similar compounds might behave in environmental contexts. Parabens, due to their widespread use in cosmetics, pharmaceuticals, and foodstuffs, have been detected in various environmental matrices. Studies have shown that while they are biodegradable under certain conditions, they can persist in surface water and sediments, indicating a continuous introduction into the environment. This research underscores the importance of understanding the environmental persistence and potential effects of chemical compounds used in consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Degradation of Organic Pollutants

The degradation of organic pollutants, such as pharmaceuticals and personal care products, using advanced oxidation processes (AOPs), is highly relevant to the environmental applications of various synthetic compounds. This method leads to the formation of various by-products, depending on the kinetics and mechanisms involved. Understanding the degradation pathways and potential toxicity of by-products is essential for assessing the environmental impact of these compounds and their breakdown products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental Safety of Surfactants

A comprehensive review of the environmental properties, fate, toxicity, and risk assessment of major surfactant classes used in personal care and cleaning products highlights the importance of conducting both prospective and retrospective risk assessments for chemicals with wide dispersive use. Such assessments ensure that these substances, despite their high volume and widespread release into the aquatic environment, do not adversely impact aquatic or sediment environments at current levels of use. This approach to environmental safety and sustainability is crucial for managing the use of synthetic compounds and mitigating their impact (Cowan-Ellsberry et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, many sulfonamides are associated with potential risks such as skin and eye irritation, and respiratory issues .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity, potential therapeutic applications, and optimization of its physical and chemical properties .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-5-15(20)6-4-14)11-12-21-27(23,24)17-9-7-16(25-2)8-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBNSULBDASKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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